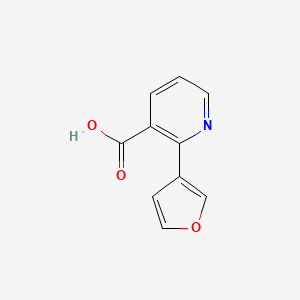

2-(Furan-3-yl)nicotinic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan compounds has seen significant advancements. Classical methods have been improved and new methods have been developed . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and environmentally benign .Molecular Structure Analysis

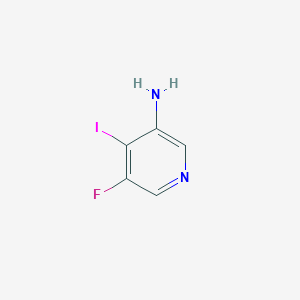

The molecular structure of “2-(Furan-3-yl)nicotinic acid” is C10H7NO3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis

Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Applications De Recherche Scientifique

Pharmacology: Antibacterial Agents

2-(Furan-3-yl)nicotinic acid derivatives have been explored for their potential as antibacterial agents . The furan ring is a common motif in many pharmacologically active compounds, and its incorporation into nicotinic acid derivatives may enhance their activity against resistant strains of bacteria. This application is particularly relevant in the fight against drug-resistant infections.

Agriculture: Fungicide and Nematicide

In agriculture, furan derivatives like 2-(Furan-3-yl)nicotinic acid can be utilized as fungicides and nematicides . Their ability to inhibit the growth of certain plant pathogens can be harnessed to protect crops and improve yields, contributing to food security and sustainable farming practices.

Material Science: Polymer Synthesis

The furan moiety is integral in the synthesis of novel polymers. Research has shown that furan derivatives can be used to create new types of resins and plastics with unique properties . These materials could have applications ranging from biodegradable plastics to high-performance composites.

Biochemistry: Enzyme Inhibition

In biochemistry, 2-(Furan-3-yl)nicotinic acid and its derivatives could serve as enzyme inhibitors . By interfering with enzyme activity, these compounds can be used to study biochemical pathways or as potential treatments for diseases where enzyme regulation is disrupted.

Industrial Chemistry: Chemical Synthesis

Industrially, furan derivatives are valuable intermediates in chemical synthesis . They can be used to produce a wide range of chemicals, including pharmaceuticals, dyes, and agrochemicals, through various synthetic routes that are being optimized for green chemistry.

Environmental Applications: Green Chemistry

Furan derivatives are considered key in the development of sustainable chemical processes . They are derived from renewable resources and can replace petrochemicals in many applications, reducing the environmental footprint of chemical manufacturing.

Mécanisme D'action

Orientations Futures

The future of furan compounds lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Propriétés

IUPAC Name |

2-(furan-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHCYBJJLOVNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)